molecular formula C14H13N3O2S B5742884 3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B5742884
M. Wt: 287.34 g/mol
InChI Key: YQXJGSRSHZDWQR-UHFFFAOYSA-N
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Description

3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is a heterocyclic compound that features a benzamide core substituted with a methoxy group and a pyridin-2-ylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with pyridin-2-yl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Lacks the methoxy and carbamothioyl groups, resulting in different chemical and biological properties.

    3-methoxy-N-(pyridin-3-ylcarbamothioyl)benzamide: Similar structure but with the pyridine nitrogen at a different position, leading to variations in reactivity and activity.

    N-(pyridin-2-ylcarbamothioyl)benzamide: Lacks the methoxy group, which can affect its solubility and binding affinity.

Uniqueness

3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to the presence of both the methoxy and carbamothioyl groups, which can enhance its binding affinity and specificity for certain molecular targets. These structural features also contribute to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-11-6-4-5-10(9-11)13(18)17-14(20)16-12-7-2-3-8-15-12/h2-9H,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXJGSRSHZDWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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